

BI-9564: A Technical Whitepaper on its Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **BI-9564**, a potent and selective chemical probe for the bromodomains of BRD9 and BRD7. By elucidating its mechanism of action, summarizing key experimental data, and detailing relevant protocols, this guide serves as a resource for researchers exploring the therapeutic utility of inhibiting these epigenetic readers.

Core Mechanism and Selectivity Profile

BI-9564 is a cell-permeable inhibitor targeting the bromodomains of BRD9 and BRD7, which are integral components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complex.[1][2] By binding to the acetyl-lysine binding pockets of these bromodomains, **BI-9564** disrupts their interaction with acetylated histones, thereby modulating gene transcription.[3] This mechanism of action holds therapeutic potential in oncology and inflammatory diseases where the SWI/SNF complex is implicated.[4]

The selectivity of **BI-9564** is a key attribute. It exhibits high affinity for BRD9 and, to a lesser extent, BRD7, while showing minimal activity against the BET (Bromodomain and Extra-Terminal domain) family of proteins (IC50 > 100 μ M).[1][5][6] Extensive screening has demonstrated its high selectivity over a broad range of kinases and G protein-coupled receptors.[1][7]



Quantitative Data Summary

The following tables summarize the key quantitative data for **BI-9564**, facilitating a clear comparison of its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency and Binding Affinity

Target	Assay Type	Value	Reference
BRD9	IC50 (AlphaScreen)	75 nM	[4][5][6][8]
BRD7	IC50 (AlphaScreen)	3.4 μΜ	[4][5][6][9]
BRD9	Kd (ITC)	14 nM (14.1 nM)	[1][2][4][5][6][7][8][10] [11]
BRD7	Kd (ITC)	239 nM	[1][2][4][5][6][7][8][10] [11]
BET Family	IC50 (AlphaScreen)	> 100 μM	[1][5][6]

Table 2: Selectivity Profile

Target Family	Number Screened	Notable Off-Targets (and activity)	Reference
Bromodomains	48	CECR2 (Kd = 258 nM)	[1][6][8]
Kinases	324	No significant inhibition at $< 5 \mu M$	[1][5][8]
GPCRs	55	M1(h) (75% inhibition at 10 μ M), M3(h) (86% inhibition at 10 μ M)	[1]

Table 3: Cellular and In Vivo Activity



Cell Line/Model	Assay Type	Value	Reference
EOL-1 (AML)	EC50 (Cell Proliferation)	800 nM	[5][6][8]
U2OS	FRAP (BRD9 Inhibition)	Active at 100 nM	[4]
U2OS	FRAP (BRD7 Inhibition)	Active at 1 μM	[8]
Disseminated AML Xenograft Model	In Vivo Efficacy (Oral Dosing)	180 mg/kg/day	[1][2][5][6][8]

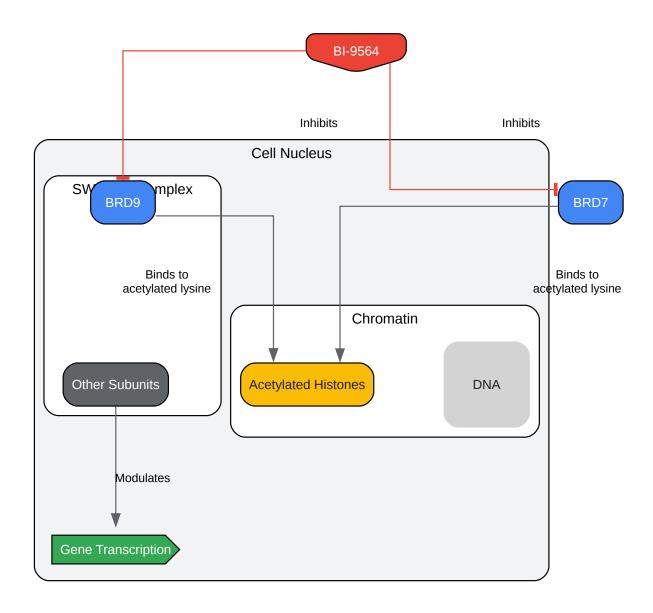
Table 4: Pharmacokinetic Properties in Mice

Parameter	Value	Dosing	Reference
Oral Bioavailability (F%)	88%	20 mg/kg (p.o.)	[1]
Cmax	5400 nM	20 mg/kg (p.o.)	[1]
Tmax	0.7 h	20 mg/kg (p.o.)	[1]
Clearance (% QH)	59%	5 mg/kg (i.v.)	[1]
Volume of Distribution (Vss)	2.1 L/kg	5 mg/kg (i.v.)	[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of **BI-9564** and typical experimental workflows for its evaluation.

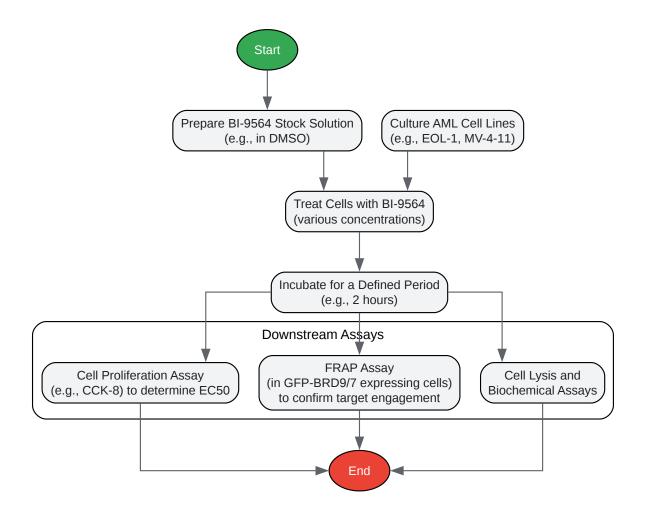




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Caption: Mechanism of action of BI-9564 in inhibiting the SWI/SNF complex.

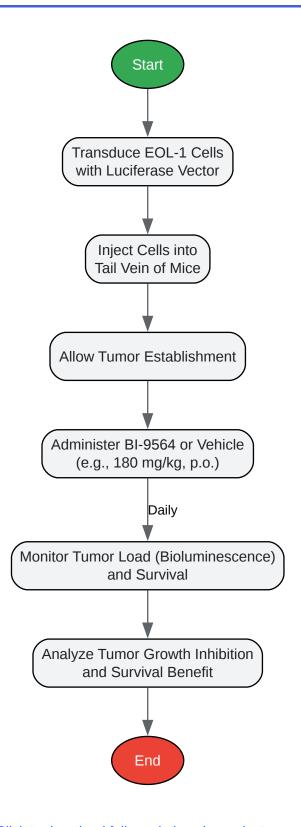




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Caption: A generalized workflow for in vitro evaluation of BI-9564.





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Caption: Experimental workflow for an in vivo AML xenograft model.

Experimental Protocols



In Vitro Cell Treatment and Lysis

This protocol is adapted from methodologies used in the initial characterization of BI-9564.[9]

Objective: To treat a cell line with **BI-9564** for subsequent biochemical analysis.

Materials:

- MV-4-11 cells (or other suitable AML cell line)
- Growth medium (IMDM, 10% FBS, GlutaMAX, 25 mM HEPES, 0.1% 2-Mercaptoethanol)
- BI-9564 stock solution (e.g., 10 mM in DMSO)
- · Phosphate-buffered saline (PBS), ice-cold
- · Cell extraction buffer
- · Microcentrifuge tubes

Procedure:

- Seed 750,000 MV-4-11 cells in 250 μL of growth medium per well in a suitable plate.
- Add the desired concentration of BI-9564 to each well from the stock solution. A digital dispenser can be used for accurate dosing.
- Incubate the cells for 2 hours at 37°C and 5% CO2.
- · Collect the cells by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Lyse the cells by resuspending the pellet in 15 μL of cell extraction buffer.
- Incubate on ice for 30 minutes.
- Disrupt nucleic acids by sonication.



 The resulting lysate is ready for downstream applications such as Western blotting or immunoprecipitation.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol provides a general framework for assessing the target engagement of **BI-9564** in live cells.[4][8]

Objective: To measure the ability of **BI-9564** to displace BRD9 or BRD7 from chromatin.

Materials:

- U2OS cells stably expressing GFP-BRD9 or GFP-BRD7
- BI-9564
- Confocal microscope with FRAP capabilities

Procedure:

- Culture the U2OS cells expressing the GFP-fusion protein in a suitable imaging dish.
- Treat the cells with **BI-9564** at the desired concentrations (e.g., 0.1 μ M for BRD9, 1 μ M for BRD7) for a specified duration.[8]
- Identify a region of interest (ROI) within the nucleus where the GFP signal is localized.
- Acquire a baseline fluorescence measurement of the ROI.
- Photobleach the ROI using a high-intensity laser.
- Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region as unbleached GFP-fusion proteins diffuse into it.
- Quantify the fluorescence recovery over time to determine the mobile fraction and the halftime of recovery. A significant increase in the mobile fraction or a faster recovery time indicates displacement of the protein from chromatin by BI-9564.



In Vivo Disseminated AML Xenograft Model

This protocol outlines the key steps for evaluating the in vivo efficacy of BI-9564.[4][5][8]

Objective: To assess the anti-tumor activity of **BI-9564** in a mouse model of acute myeloid leukemia.

Materials:

- EOL-1 cells stably transduced with a luciferase-expressing vector
- Immunocompromised mice (e.g., CIEA-NOG)
- BI-9564 formulated for oral administration
- Vehicle control
- Bioluminescence imaging system

Procedure:

- Inject the luciferase-expressing EOL-1 cells into the tail vein of the mice.
- Allow for the establishment of disseminated disease, which can be monitored by bioluminescence imaging.
- Once the tumor burden is established, randomize the mice into treatment and control groups.
- Administer BI-9564 orally at a dose of 180 mg/kg/day.[5][6][8] The control group receives the
 vehicle.
- Continuously assess the tumor load in both groups using bioluminescence imaging.
- Monitor the survival of the mice in each group.
- The efficacy of **BI-9564** is determined by the reduction in tumor growth and the increase in survival time compared to the control group. A significant survival benefit has been observed with this model.[5]



In Vivo Formulation Preparation

The following are examples of formulations that can be used for in vivo administration of **BI-9564**.[5][9]

Example 1: PEG300/Tween-80/Saline Formulation[5]

- Prepare a stock solution of BI-9564 in DMSO.
- Sequentially add the following co-solvents, ensuring each is fully dissolved before adding the next:
 - 10% DMSO (from stock solution)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The final solution should be clear.

Example 2: Corn Oil Formulation[9]

- Prepare a clear stock solution of BI-9564 in DMSO (e.g., 6 mg/mL).
- For a 1 mL working solution, add 50 μL of the DMSO stock solution to 950 μL of corn oil.
- Mix thoroughly until a uniform suspension is achieved. This solution should be prepared fresh and used immediately.

Note: It is recommended to prepare in vivo working solutions fresh on the day of use.[5]

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